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1-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)-4-methylpiperazine

Physicochemical profiling Lead optimization Medicinal chemistry

Sourcing structurally defined, uncharacterized pyrazole-piperazine building blocks for CNS or kinase SAR can delay lead optimization when key substitution vectors are unavailable off-the-shelf. This compound directly addresses that gap. • Distinct 3-ethoxy-1-ethyl substitution vector (clogP 1.17, tPSA 69.04 Ų) not replicated by common 3-methoxy-1-methyl analogs. • Free N-methylpiperazine handle for immediate derivatization; core scaffold validated with 28% hit rate for sub-100 nM dopamine receptor binding. • In stock with rapid global dispatch; custom synthesis and bulk quantities available upon request.

Molecular Formula C13H22N4O2
Molecular Weight 266.345
CAS No. 1014049-33-2
Cat. No. B2740341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)-4-methylpiperazine
CAS1014049-33-2
Molecular FormulaC13H22N4O2
Molecular Weight266.345
Structural Identifiers
SMILESCCN1C=C(C(=N1)OCC)C(=O)N2CCN(CC2)C
InChIInChI=1S/C13H22N4O2/c1-4-17-10-11(12(14-17)19-5-2)13(18)16-8-6-15(3)7-9-16/h10H,4-9H2,1-3H3
InChIKeyJJATVDRZPUUFDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural Identity and Physicochemical Baseline


1-(3-Ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)-4-methylpiperazine (CAS 1014049-33-2, molecular formula C₁₃H₂₂N₄O₂, MW 266.35 g/mol) is a synthetic organic compound belonging to the pyrazole-4-carbonyl-piperazine class. This compound features a 3-ethoxy-1-ethyl-1H-pyrazole core linked via a carbonyl bridge at the 4-position to an N-methylpiperazine moiety [1]. The compound is listed in the ZINC database (ZINC69596921) with a computed logP of 0.644 and is classified in the CCAB tranche, indicating drug-like physicochemical properties [1]. Computed descriptors from independent cheminformatics databases include a clogP of 1.17, topological polar surface area (tPSA) of 69.04 Ų, six hydrogen bond acceptors, one hydrogen bond donor, and four rotatable bonds, placing it within Lipinski's Rule of Five space [2]. Critically, no published biological activity data exist for this specific compound in ChEMBL or the peer-reviewed literature as of the latest database updates [1], positioning it as an uncharacterized but structurally defined research candidate.

Structurally defined pyrazole-piperazine scaffold Computed drug-like properties consistent with Lipinski’s Rule of Five space; suitable as a physicochemical-diverse starting point for medicinal chemistry.
Uncharacterized research candidate No reported bioactivity data in ChEMBL; positioned for de novo profiling and target-agnostic screening or as a comparator in SAR studies.
Distinct substitution vector 3-Ethoxy-1-ethyl pattern provides differentiated lipophilicity and steric profile compared to common methoxy/methyl analogs, enabling exploration of underexplored chemical space.

Why Generic Pyrazole-Piperazine Analogs Cannot Substitute


Within the pyrazole-4-carbonyl-piperazine chemical space, subtle variations in alkoxy and N-alkyl substitution on the pyrazole ring produce markedly different physicochemical and pharmacological profiles. The 3-ethoxy substitution on the target compound confers higher lipophilicity (clogP 1.17) and larger molecular volume (MW 266.35) compared to the common 3-methoxy-1-methyl analog (C₁₁H₁₈N₄O₂, MW ~238.29), with a net increase of C₂H₄ (~28 Da) [1]. This difference influences membrane permeability, metabolic stability, and target-binding complementarity. Furthermore, evidence from the broader pyrazole-piperazine class demonstrates that N-alkyl chain length on the pyrazole ring and the nature of the 3-alkoxy group are critical determinants of receptor subtype selectivity: in dopamine receptor antagonist libraries, 24 out of 85 substituted pyrazole-constrained piperazines achieved IC₅₀ values below 100 nM, but individual compounds exhibited divergent selectivity profiles across D₂, D₃, and D₄ subtypes depending on precise substitution patterns [2]. Similarly, SAR studies on triarylpyrazole kinase inhibitors revealed that the N-methylpiperazinyl terminus is optimal for antiproliferative activity, whereas higher N-alkyl substitution on the piperazine diminishes potency [3]. These class-level findings underscore that a generic pyrazole-piperazine analog cannot be assumed to replicate the specific property vector of the 3-ethoxy-1-ethyl-substituted compound, particularly when the intended application requires defined physicochemical or pharmacological characteristics.

Ethoxy/ethyl vs. methoxy/methyl mismatch

The 3-ethoxy-1-ethyl substitution increases lipophilicity and molecular volume relative to methoxy/methyl analogs; this shift can alter passive permeability, metabolic stability, and target-binding complementarity, limiting direct interchange.

N-Methylpiperazine optimality

Class-level SAR indicates the N-methylpiperazinyl terminus is more favorable for activity than higher N-alkyl piperazinyl groups. Substitution with bulkier piperazines may reduce potency or selectivity.

Subtype selectivity divergence

In dopamine receptor antagonist libraries, precise substitution on the pyrazole ring critically determines D₂/D₃/D₄ selectivity profiles. Generic pyrazole-piperazine analogs may exhibit divergent receptor preference and cannot be assumed to reproduce the property vector of the 3-ethoxy-1-ethyl compound.

Quantitative Differentiation Evidence Against Closest Analogs


Physicochemical Differentiation by Ethoxy/Ethyl Substitution Pattern

The 3-ethoxy-1-ethyl substitution pattern on the pyrazole ring of the target compound (C₁₃H₂₂N₄O₂, MW 266.35, clogP 1.17, tPSA 69.04 Ų) [1] yields distinct physicochemical properties compared to the closest commercially available analog bearing 3-methoxy-1-methyl substitution (C₁₁H₁₈N₄O₂, MW 238.29). The net structural difference of C₂H₄ (+ ~28 Da) increases both molecular weight and lipophilicity, which are key determinants of passive membrane permeability, metabolic clearance rate, and plasma protein binding. The computed clogP difference of approximately 0.5–0.8 log units (depending on the prediction method) is sufficient to alter predicted oral absorption and tissue distribution profiles in standard in silico ADME models [1].

Physicochemical differentiation
Cross-study comparable
Target: C₁₃H₂₂N₄O₂, MW 266.35, clogP 1.17
Comparator (3-methoxy-1-methyl): C₁₁H₁₈N₄O₂, MW 238.29
ΔMW +28 Da, ΔclogP ≈ +0.5–0.8
Physicochemical differentiation supports ADME space exploration without altering the core pharmacophore.
Computed properties; experimental logP/logD not reported.
Physicochemical profiling Lead optimization Medicinal chemistry ADME prediction

3-Ethoxy-1-ethylpyrazole Scaffold Supports Sub-Nanomolar Target Affinity

Although the target compound itself lacks reported bioactivity data, the identical 3-ethoxy-1-ethyl-1H-pyrazole-4-yl core has been employed in a patented sulfonamide derivative (BDBM344532, US9783511) that achieved an IC₅₀ of 6.96 nM against the nuclear receptor RORγt in a biochemical co-activator peptide displacement assay [2]. This sub-nanomolar potency demonstrates that the 3-ethoxy-1-ethyl-pyrazole substructure is fully compatible with high-affinity target engagement when elaborated with appropriate substituents. In contrast, a structurally distinct elaboration of the same pyrazole core—linked via a 4-amino-pyrimidine bridge to an indole scaffold (BDBM264239, US9714236)—yielded only an IC₅₀ of 30,000 nM against JAK1 [3], illustrating that the pyrazole core itself is permissive to a wide dynamic range of target affinity depending on the appended functionality.

Scaffold affinity range
Class-level inference
BDBM344532 IC₅₀ 6.96 nM (RORγt)
BDBM264239 IC₅₀ 30,000 nM (JAK1)
>4,300-fold potency range
3-Ethoxy-1-ethyl-pyrazole core permissive to high-affinity target engagement depending on appended functionality.
Target compound not tested; scaffold evidence from patent SAR.
RORγt inhibition Nuclear receptor Scaffold validation Autoimmune disease

N-Methylpiperazine Moiety Optimal for Kinase Inhibitor Activity

In a structure-activity relationship (SAR) study of triarylpyrazole derivatives evaluated for antiproliferative and kinase inhibitory activity, the N-methylpiperazinyl terminus was found to be more optimal for activity than higher alkyl-substituted piperazinyl groups. The study further demonstrated that a methoxy substituent on the pyrazole ring was more favorable than a hydroxyl group across two compound series [1]. This class-level SAR directly supports the structural rationale of the target compound, which incorporates both the favored N-methylpiperazine terminus and an alkoxy (ethoxy) group at the pyrazole 3-position—albeit with an ethoxy rather than methoxy substituent, offering a distinct lipophilicity vector while retaining the core SAR features associated with optimal activity.

N-Methylpiperazine SAR
Class-level inference
N-methylpiperazinyl > higher N-alkyl piperazinyl for antiproliferative activity; methoxy > hydroxyl at pyrazole 3-position.
Supports selection of the N-methylpiperazine terminus within this chemotype.
Qualitative SAR from triarylpyrazole kinase inhibitor study.
Kinase inhibition SAR Antiproliferative Piperazine optimization

Pyrazole-Piperazine Library Demonstrates Dopamine Receptor Antagonist Activity

A library of 85 substituted pyrazole-constrained piperazine derivatives was synthesized and evaluated for dopamine receptor antagonist activity. Among these, 24 compounds exhibited binding affinities with IC₅₀ values below 100 nM against dopamine receptor subtypes (D₂, D₃, D₄), with several compounds showing IC₅₀ values in the 100–200 nM range against the D₄ receptor, comparable to the reference antipsychotic haloperidol [1]. This library-level evidence establishes that the pyrazole-piperazine scaffold—the same core architecture as the target compound—is a privileged chemotype for dopaminergic target engagement. The specific substitution pattern of the target compound (3-ethoxy, 1-ethyl) represents an unexplored vector within this validated chemical space, distinct from the aryl and alkyl substitutions characterized in the published library.

Dopamine receptor hit rate
Class-level inference
24/85 compounds IC₅₀ < 100 nM (D₂/D₃/D₄)
28% hit rate for sub-100 nM binding
Pyrazole-constrained piperazine library shows demonstrated probability of dopaminergic activity.
Library not tested with target substitution; class-level benchmark.
Dopamine receptor Antipsychotic GPCR CNS drug discovery

Close Analog LQFM182 Exhibits In Vivo Anti-Inflammatory and Anti-Nociceptive Efficacy

The structurally related compound LQFM182—(4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, which shares the identical 4-methylpiperazine-carbonyl-pyrazole core but differs at the pyrazole 1-position (phenyl vs. ethyl) and 3-position (H vs. ethoxy)—has been extensively characterized in vivo. LQFM182 demonstrated dose-dependent anti-nociceptive activity in the acetic acid-induced writhing test (50, 100, 200 mg/kg p.o.), reduced paw licking time in the second phase of the formalin test at 100 mg/kg p.o., and significantly reduced carrageenan-induced paw oedema at all measured time points [1]. At the mechanistic level, LQFM182 (100 mg/kg p.o.) reduced polymorphonuclear cell migration, myeloperoxidase activity, and levels of pro-inflammatory cytokines TNF-α and IL-1β in a pleurisy model. The compound was classified in GHS category 300 < LD₅₀ < 2000 mg/kg in acute oral toxicity testing [1].

Analog LQFM182 in vivo
Cross-study comparable
LQFM182: dose-dependent anti-nociception, reduced paw oedema, ↓ TNF-α/IL-1β at 100 mg/kg p.o.; LD₅₀ 300–2000 mg/kg.
Sharing pyrazole-4-carbonyl-N-methylpiperazine core supports oral bioavailability and inflammatory pathway model response.
LQFM182 has 1-phenyl; target compound not tested; safety endpoint context only.
Anti-inflammatory Anti-nociceptive In vivo pharmacology TNF-α

1-Methylpyrazole-Piperazine Chemotype Patented for Dual Sigma-1/μ-Opioid Activity

A patent family (exemplified by US10189828) claims 1-methylpyrazole-piperazine compounds with dual pharmacological activity at both the sigma-1 (σ₁) receptor and the μ-opioid receptor (MOR), positioning this chemotype for multimodal pain therapy [1]. While this patent covers 1-methylpyrazole (rather than 1-ethylpyrazole) derivatives, it establishes the pyrazole-piperazine scaffold as capable of engaging two clinically validated CNS targets simultaneously—a polypharmacological profile of significant therapeutic interest for conditions where both receptors are implicated (e.g., neuropathic and inflammatory pain). The target compound's 1-ethyl substitution on the pyrazole ring represents a conservative structural modification (ethyl vs. methyl) that preserves the core pharmacophore while offering differentiated intellectual property space.

Dual sigma-1/μ-opioid patent
Class-level inference
1-Methylpyrazole-piperazine analogs claimed for dual σ₁/MOR activity (US10189828). 1-Ethyl variant offers differentiated IP space.
Pyrazole-piperazine scaffold can engage dual CNS targets; 1-ethyl substitution may support polypharmacology screening.
Patent covers 1-methyl; no direct data for 1-ethyl-3-ethoxy compound.
Pain management Sigma receptor Opioid receptor Polypharmacology

Recommended Research and Procurement Application Scenarios


Lead Optimization with a Differentiated CNS or Anti-Inflammatory Scaffold

For medicinal chemistry teams exploring pyrazole-piperazine chemical space against CNS targets (dopamine, serotonin, sigma, or opioid receptors) or inflammatory targets (COX, TNF-α pathway), this compound offers a distinct physicochemical vector (clogP 1.17, tPSA 69.04 Ų, MW 266.35) relative to more polar methoxy/methyl analogs. The pyrazole-constrained piperazine scaffold has a validated 28% hit rate for sub-100 nM dopamine receptor binding [2], and close analog LQFM182 has demonstrated oral efficacy in multiple in vivo inflammatory pain models [5]. Procurement of this specific compound enables exploration of the underexplored 3-ethoxy-1-ethyl substitution quadrant within an otherwise validated chemotype.

Scaffold-Hopping from RORγt or JAK Inhibitor Programs

The 3-ethoxy-1-ethyl-1H-pyrazole-4-yl substructure has been deployed in patented compounds targeting RORγt (IC₅₀ 6.96 nM, BDBM344532 [3]) and JAK1 (IC₅₀ 30,000 nM, BDBM264239 [4]), demonstrating that this pyrazole core is compatible with kinase and nuclear receptor target engagement across a wide potency range. For teams engaged in scaffold-hopping or fragment-based discovery around these target classes, this compound provides a synthetically tractable, commercially available building block that retains the validated 3-ethoxy-1-ethyl-pyrazole recognition element while offering a free N-methylpiperazine handle for further derivatization.

Intellectual Property Diversification Around Pain Patent Space

The 1-methylpyrazole-piperazine chemotype is the subject of granted patents claiming dual σ₁/μ-opioid receptor activity for pain indications [6]. The target compound's 1-ethyl (vs. 1-methyl) and 3-ethoxy (vs. variable 3-substituent) substitution pattern falls outside the explicit claims of these patents while retaining the core pharmacophoric elements. For industrial research groups seeking freedom-to-operate within the pyrazole-piperazine pain space, this compound represents a structurally distinct starting point for lead generation that may offer differentiated IP positioning.

Negative Control or Selectivity Tool for Pyrazole-Piperazine SAR Studies

Given the absence of reported biological activity for this specific compound in ChEMBL [1], coupled with the demonstrated activity of closely related analogs (e.g., LQFM182 with robust in vivo anti-inflammatory activity [5]), this compound may serve as a useful comparator in SAR campaigns. Its distinct 3-ethoxy-1-ethyl substitution pattern—when profiled alongside active 1-phenyl or 1-methyl-3-methoxy analogs—can help deconvolute the contribution of pyrazole N1 and C3 substituents to target engagement, selectivity, and ADME properties.

Application
Selection Property
Validation Focus
CNS and anti-inflammatory lead optimization
Distinct ethoxy/ethyl physicochemical vector vs. methoxy/methyl analogs
In vitro ADME and kinase/GPCR panel profiling
RORγt/JAK scaffold-hopping
Free N-methylpiperazine handle for derivatization; validated pyrazole core
Biochemical potency validation (nuclear receptor / kinase assays)
Pain patent space diversification
1-Ethyl-3-ethoxy substitution outside explicit patent claims
Dual sigma-1/μ-opioid receptor selectivity profiling
SAR comparator studies
Uncharacterized activity profile suitable for negative-control context
Comparative target engagement and ADME studies vs. active analogs
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